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8-Hydroxygenistein

Antioxidant Free Radical Scavenging Isoflavone

8-Hydroxygenistein (8-OHG; 4′,5,7,8-tetrahydroxyisoflavone) is an ortho-dihydroxyisoflavone belonging to the isoflavonoid class. It is structurally defined by an additional hydroxyl group at the C-8 position of the genistein scaffold, creating an ortho-dihydroxy (catechol) motif on the A-ring.

Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
CAS No. 13539-27-0
Cat. No. B191512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxygenistein
CAS13539-27-0
Synonyms5,7,8-Trihydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Molecular FormulaC15H10O6
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3O)O)O)O
InChIInChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)9-6-21-15-12(13(9)19)10(17)5-11(18)14(15)20/h1-6,16-18,20H
InChIKeyZKZCRGBCWBCSNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxygenistein (CAS 13539-27-0) – Compound Identity and Core Characteristics for Procurement Evaluation


8-Hydroxygenistein (8-OHG; 4′,5,7,8-tetrahydroxyisoflavone) is an ortho-dihydroxyisoflavone belonging to the isoflavonoid class. It is structurally defined by an additional hydroxyl group at the C-8 position of the genistein scaffold, creating an ortho-dihydroxy (catechol) motif on the A-ring [1]. Unlike the abundant soy isoflavones daidzein and genistein, 8-OHG is rarely found in unfermented plants; it is characteristically produced via microbial hydroxylation during fermentation of soybean products, notably in soy sauce and fermented soybean pastes [2]. The compound has a molecular formula of C₁₅H₁₀O₆ and a molecular weight of 286.24 g/mol [1].

8-Hydroxygenistein – Why Generic Isoflavone Substitution Introduces Functional Risk in Research and Formulation


Ortho-dihydroxyisoflavones such as 8-hydroxygenistein cannot be functionally interchanged with their parent compounds or other positional isomers because the number and positions of hydroxyl groups on the isoflavone scaffold dramatically affect bioactivity [1]. The introduction of the 8-hydroxyl group creates an ortho-dihydroxy (catechol) structure between the 7- and 8-positions, which markedly enhances radical scavenging capacity relative to genistein (which lacks this motif) and alters biological target engagement [2]. For example, 8-OHG exhibits distinct behavior in apoptosis assays compared to genistein, and its antioxidant activity in food matrices correlates with product quality parameters that do not apply to the parent isoflavones [3]. These structural differences mean that replacing 8-OHG with genistein, daidzein, or 6-hydroxygenistein in a research or industrial protocol introduces uncontrolled variability in potency, mechanism, and matrix-specific performance.

8-Hydroxygenistein – Quantified Differential Evidence Against Key Comparators


ABTS Radical Scavenging: 6.5-Fold Superiority of 8-Hydroxygenistein Over Ascorbic Acid

8-Hydroxygenistein (8-OHG) demonstrated markedly stronger ABTS radical cation scavenging activity than the standard antioxidant ascorbic acid (vitamin C). The IC₅₀ of 8-OHG was 0.12 mmol/mL, compared to 0.78 mmol/mL for ascorbic acid, representing an approximately 6.5-fold higher potency [1]. At a concentration of 0.5 mmol/mL, scavenging rates reached 81.98% for 8-OHG versus 42.66% for ascorbic acid [1].

Antioxidant Free Radical Scavenging Isoflavone

Nitric Oxide Radical Scavenging: 8.1-Fold Advantage of 8-Hydroxygenistein Over Ascorbic Acid

In a direct comparison, 8-hydroxygenistein exhibited significantly higher nitric oxide (NO) radical scavenging activity than ascorbic acid. The IC₅₀ for 8-OHG was 0.14 mmol/mL, while ascorbic acid required an IC₅₀ of 1.14 mmol/mL, representing an 8.1-fold difference in potency [1]. Across the tested concentration range (0.0625–1 mmol/mL), 8-OHG achieved NO scavenging rates of 10.29% to 81.44%, compared to 18.42% to 51.01% for ascorbic acid [1].

Nitric Oxide Radical Scavenging Inflammation

Superoxide Anion Scavenging: 2.9-Fold Higher Potency of 8-Hydroxygenistein Relative to Ascorbic Acid

8-Hydroxygenistein demonstrated superior superoxide anion (O₂⁻•) radical scavenging compared to ascorbic acid. The IC₅₀ values were 0.24 mmol/mL for 8-OHG and 0.69 mmol/mL for ascorbic acid, a 2.9-fold difference [1]. At 1.0 mmol/mL, the scavenging rates were 87.57% for 8-OHG versus 67.32% for ascorbic acid [1].

Superoxide Oxidative Stress Mitochondrial

Antioxidant Activity in Food Matrices: Ortho-Dihydroxyisoflavones Including 8-Hydroxygenistein Outperform Genistein and Daidzein

In both oil and lipid/aqueous systems, 8-hydroxygenistein (as part of the ortho-dihydroxyisoflavone class) exhibited significantly stronger antioxidative activity than its parent compound genistein and the related daidzein [1]. In soy sauce matrix studies, the total ortho-dihydroxyisoflavone content (comprising 8-OHD and 8-OHG) showed a strong positive correlation with antioxidant capacity (r = 0.959), and these compounds retained high stability after heating in boiling water for 60 minutes [2].

Food Antioxidant Soy Sauce Lipid Oxidation

Cancer Cell Growth Inhibition: 8-Hydroxygenistein Ranks Second to Genistein in KATO III Gastric Cancer Cells

In a comparative study on human stomach cancer KATO III cells, growth inhibition was greatest with genistein, followed by 8-hydroxygenistein (8-OHG), 8-hydroxydaidzein, and daidzein, in descending order . However, apoptosis induction with characteristic apoptotic bodies and DNA fragmentation was observed exclusively with genistein; 8-OHG did not induce apoptosis despite sharing the same isoflavone skeleton . This indicates that the 8-hydroxyl modification retains growth-inhibitory activity but eliminates the apoptosis-inducing capacity seen with genistein.

Anticancer Gastric Cancer Apoptosis

Total Antioxidant Capacity: 8-Hydroxygenistein Exceeds Ascorbic Acid in Phosphomolybdenum Assay

In the phosphomolybdenum total antioxidant capacity (TAC) assay, 8-hydroxygenistein exhibited higher total antioxidant activity than ascorbic acid [1]. Conversely, in the reducing power assay (which measures electron donation ability), ascorbic acid was relatively more pronounced than 8-OHG [1]. These complementary results demonstrate that 8-OHG's antioxidant mechanism is biased toward radical scavenging (hydrogen atom transfer) rather than pure electron-donating reducing power.

Total Antioxidant Capacity Reducing Power Natural Product

8-Hydroxygenistein – Evidence-Backed Research and Industrial Application Scenarios


High-Efficiency Radical Scavenging in Oxidative Stress Models

Based on its 6.5-fold superior ABTS scavenging (IC₅₀ 0.12 vs. 0.78 mmol/mL) and 8.1-fold superior NO scavenging (IC₅₀ 0.14 vs. 1.14 mmol/mL) over ascorbic acid [1], 8-hydroxygenistein should be prioritized for in vitro oxidative stress models—particularly those involving nitric oxide and superoxide—where ascorbic acid is commonly used as a positive control but may underperform [1].

Soy Sauce and Fermented Food Antioxidant Quality Control

8-Hydroxygenistein content exhibits a strong positive correlation (r = 0.959) with the antioxidant capacity of soy sauce and remains stable after 60 minutes of boiling water heating [2]. This makes 8-OHG a quantifiable, process-robust chemical marker for antioxidant quality control in soy sauce brewing and fermented soybean product development, where genistein and daidzein content are not predictive of final antioxidant performance [1][2].

Structure–Activity Relationship Studies of Isoflavone Hydroxylation Position

The finding that 8-OHG inhibits KATO III gastric cancer cell growth but does not induce apoptosis—while genistein induces both—provides a defined functional contrast driven solely by the 8-hydroxyl modification . 8-OHG is therefore a critical tool compound for structure–activity relationship (SAR) studies investigating how hydroxyl positioning on the isoflavone A-ring dictates apoptotic vs. cytostatic mechanisms .

Natural Product Antioxidant Development with Defined Mechanistic Bias

The observation that 8-OHG surpasses ascorbic acid in total antioxidant capacity (phosphomolybdenum assay) but is inferior in reducing power [1] indicates a hydrogen-atom-transfer-biased antioxidant mechanism. This mechanistic selectivity supports the selection of 8-OHG for antioxidant formulations or research protocols where radical scavenging via hydrogen donation is mechanistically desired over pure reducing activity [1].

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